REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[C:7]([Br:9])[CH:6]=[CH:5][C:4]=1[OH:10].[C:11](N1C=CN=C1)(N1C=CN=C1)=[O:12]>C1COCC1>[Br:9][C:7]1[CH:6]=[CH:5][C:4]2[O:10][C:11](=[O:12])[NH:1][CH2:2][C:3]=2[CH:8]=1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
NCC1=C(C=CC(=C1)Br)O
|
Name
|
( III )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane (DCM) (100 ml)
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Type
|
WASH
|
Details
|
The organic solution is washed with 1N HCl (20 ml×3)
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(CNC(O2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |